molecular formula C9H13NO2 B085852 Pyridine-2,6-diethanol CAS No. 1077-36-7

Pyridine-2,6-diethanol

Cat. No. B085852
CAS RN: 1077-36-7
M. Wt: 167.2 g/mol
InChI Key: VSZWBJJFJGROCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,6-diethanol is a chemical compound with the molecular formula C7H9NO2 . It is also known as 2,6-Bis(hydroxymethyl)pyridine and has a molecular weight of 139.15 . It is used as a chemical intermediate in various applications .


Synthesis Analysis

The synthesis of Pyridine-2,6-diethanol involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to generate 2,6-pyridinedicarboxylic acid. This acid is then reduced by a sodium borohydride/iodine system to obtain Pyridine-2,6-diethanol . Another synthesis method involves the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes .


Molecular Structure Analysis

The molecular structure of Pyridine-2,6-diethanol consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .


Chemical Reactions Analysis

Pyridine-2,6-diethanol can participate in various chemical reactions. For instance, it can be used as a ligand to synthesize a variety of metal complexes . It can also be used as a reactant to prepare Fe (III) complexes .


Physical And Chemical Properties Analysis

Pyridine-2,6-diethanol is a powder with a melting point of 112-114 °C (lit.) . It has a molecular weight of 139.15 and its structure is characterized by fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .

Scientific Research Applications

  • Catalyst for CO2 Reduction to Methanol : Pyridine derivatives, including Pyridine-2,6-diethanol, have been studied as catalysts in the electrochemical reduction of carbon dioxide to methanol. This process occurs at low overpotentials, making it a promising approach for CO2 conversion and utilization (Seshadri, Lin, & Bocarsly, 1994).

  • Ligands in Coordination Chemistry : Derivatives of Pyridine-2,6-diethanol have been used as ligands in coordination chemistry, showing applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Photocatalytic Water Reduction : Pyridine-2,6-diethanol-based ligands have been used to create metal complexes that act as photocatalysts in water reduction. These complexes have been shown to be active in the presence of ascorbic acid and a photosensitizer, achieving high turnover numbers (Bachmann, Guttentag, Spingler, & Alberto, 2013).

  • Synthesis of High-Spin Molecules and Single-Molecule Magnets : Pyridine-2,6-diethanol is significant in the chemistry of high-spin molecules and single-molecule magnets. It has been combined with paramagnetic transition metal ions to form clusters, exhibiting diverse structural features and reactivity (Tasiopoulos & Perlepes, 2008).

  • Chelating Agents for Metal Complexes : Pyridine-2,6-diethanol derivatives have been used to form indium(III) complexes, serving as chelating agents. These complexes exhibit varying coordination environments and have implications in materials chemistry (Abram, Maichle-Mössmer, & Abram, 1997).

Safety And Hazards

Pyridine-2,6-diethanol is considered hazardous. It is highly flammable and can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .

Future Directions

The synthesis of Pyridine-2,6-diethanol and its derivatives is an active area of research due to their numerous chemical properties and biological activities. Future research may focus on improving the synthesis methods, exploring new applications, and studying the structure-property relationships of these compounds .

properties

IUPAC Name

2-[6-(2-hydroxyethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-6-4-8-2-1-3-9(10-8)5-7-12/h1-3,11-12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZWBJJFJGROCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148209
Record name Pyridine-2,6-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,6-diethanol

CAS RN

1077-36-7
Record name 2,6-Pyridinediethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,6-diethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,6-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-diethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2,6-diethanol
Reactant of Route 2
Reactant of Route 2
Pyridine-2,6-diethanol
Reactant of Route 3
Reactant of Route 3
Pyridine-2,6-diethanol
Reactant of Route 4
Reactant of Route 4
Pyridine-2,6-diethanol
Reactant of Route 5
Pyridine-2,6-diethanol
Reactant of Route 6
Pyridine-2,6-diethanol

Citations

For This Compound
1
Citations
E Liardo, N Ríos‐Lombardía, F Morís… - European Journal of …, 2018 - Wiley Online Library
An efficient organocatalytic oxidation of racemic secondary alcohols, mediated by sodium hypochlorite (NaOCl) and 2‐azaadamantane N‐oxyl (AZADO), has been conveniently …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.